
tert-butyl N-(7-bromotetralin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(7-bromotetralin-2-yl)carbamate is a useful research compound. Its molecular formula is C15H20BrNO2 and its molecular weight is 326.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiral Synthesis and Catalysis
- Research has demonstrated the efficiency of tert-butyl carbamates in chiral synthesis, such as the preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate through a high-yielding process involving Boc-involved neighboring group participation. This method offers advantages in terms of simplicity, cost efficiency, and yield, highlighting the utility of tert-butyl carbamates in producing optically active compounds (Li et al., 2015).
Crystal Structure and Molecular Interactions
- The structural analysis of tert-butyl carbamate derivatives has provided insights into molecular interactions, such as hydrogen and halogen bonds, contributing to our understanding of their crystal packing and stability. Studies on compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate demonstrate the significance of these interactions in the crystals of diacetylenes, with potential implications for material science and molecular design (Baillargeon et al., 2017).
Catalytic Applications
- Indium(III) halides have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines with (Boc)2O under solvent-free conditions, indicating the potential of tert-butyl carbamates in facilitating chemoselective transformations. This method applies to various amines, including aromatic, heteroaromatic, and aliphatic types, yielding N-tert-butyl-carbamates with high efficiency and selectivity (Chankeshwara & Chakraborti, 2006).
Synthetic Utility in Drug Discovery
- The synthetic versatility of tert-butyl carbamate derivatives has been explored in drug discovery, where specific derivatives serve as building blocks for novel protease inhibitors. Techniques such as highly stereoselective asymmetric aldol reactions to synthesize tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates demonstrate the role of these compounds in developing potent inhibitors for medical research (Ghosh et al., 2017).
Molecular Structure Analysis
- Detailed molecular structure analysis using techniques such as Hartree-Fock (HF) and density functional theory (DFT) calculations has been applied to tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate. This research offers valuable data on conformational stability and vibrational frequencies, contributing to a deeper understanding of the physical and chemical properties of tert-butyl carbamate derivatives (Arslan & Demircan, 2007).
Propriétés
IUPAC Name |
tert-butyl N-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-4-6-12(16)8-11(10)9-13/h4,6,8,13H,5,7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHJOLJRVVBNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
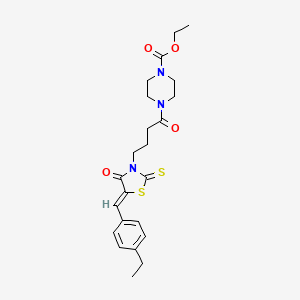
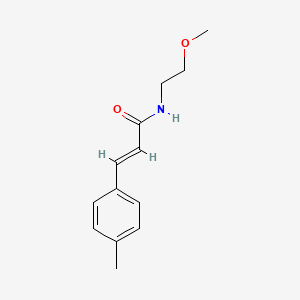
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2601786.png)
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2601787.png)
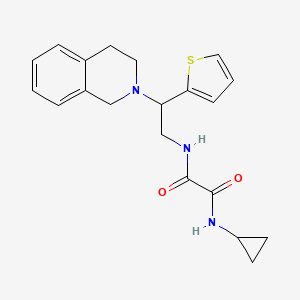
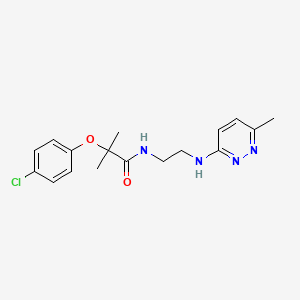

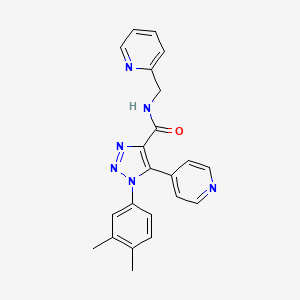
![5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2601794.png)
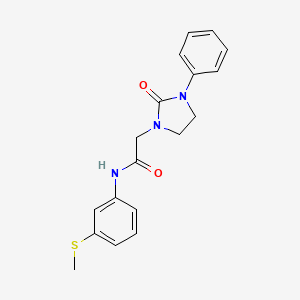
![(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2601798.png)
![8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2601800.png)
![3-Chloro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2601801.png)

